molecular formula C22H24F3N3O4 B4214966 [4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

[4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B4214966
M. Wt: 451.4 g/mol
InChI Key: MBFHSOCHNHWTFO-UHFFFAOYSA-N
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Description

[4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structural features of this compound, such as the isobutoxybenzoyl and nitro-trifluoromethylphenyl groups, contribute to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the isobutoxybenzoyl intermediate: This step involves the reaction of isobutyl alcohol with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine to form 4-isobutoxybenzoyl chloride.

    Nitration of trifluoromethylbenzene: Trifluoromethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-4-(trifluoromethyl)benzene.

    Coupling reaction: The final step involves the coupling of 4-isobutoxybenzoyl chloride with 2-nitro-4-(trifluoromethyl)phenylpiperazine in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkoxides, such as sodium methoxide or sodium ethoxide

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: 1-(4-isobutoxybenzoyl)-4-[2-amino-4-(trifluoromethyl)phenyl]piperazine

    Substitution: 1-(4-alkoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

    Hydrolysis: 4-isobutoxybenzoic acid and 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is not well-documented. based on its structural features, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The nitro and trifluoromethyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

[4-(2-Methylpropoxy)phenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can be compared with other piperazine derivatives, such as:

    1-(4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Similar structure but with a methoxy group instead of an isobutoxy group.

    1-(4-isobutoxybenzoyl)-4-[2-amino-4-(trifluoromethyl)phenyl]piperazine: Similar structure but with an amino group instead of a nitro group.

    1-(4-isobutoxybenzoyl)-4-[2-nitro-4-(methyl)phenyl]piperazine: Similar structure but with a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its combination of the isobutoxybenzoyl and nitro-trifluoromethylphenyl groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

[4-(2-methylpropoxy)phenyl]-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c1-15(2)14-32-18-6-3-16(4-7-18)21(29)27-11-9-26(10-12-27)19-8-5-17(22(23,24)25)13-20(19)28(30)31/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFHSOCHNHWTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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